molecular formula C25H28N4O2S B2719976 6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one CAS No. 1105245-77-9

6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one

Cat. No. B2719976
M. Wt: 448.59
InChI Key: GCCDAXLRMNHDKJ-UHFFFAOYSA-N
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Description

6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H28N4O2S and its molecular weight is 448.59. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Properties

Research into pyrimidine derivatives, including compounds structurally related to 6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one, has demonstrated significant potential in anticancer and anti-inflammatory applications. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, showing promise for cancer and inflammation treatment. Similarly, Patel et al. (2012) developed thiazolidinone derivatives with antimicrobial properties, potentially beneficial for treating infections related to cancer and other diseases. These studies highlight the diverse therapeutic potential of pyrimidine derivatives in oncology and anti-inflammatory treatments (Rahmouni et al., 2016; Patel et al., 2012).

Antimicrobial and Antitubercular Activity

Compounds with a pyrimidine backbone have shown remarkable antimicrobial and antitubercular activities. Vavaiya et al. (2022) developed a series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives, demonstrating significant in vitro and in silico antitubercular activity against Mycobacterium tuberculosis. This suggests that modifications to the pyrimidine structure could lead to effective treatments for tuberculosis and other bacterial infections (Vavaiya et al., 2022).

Enzyme Inhibition for Therapeutic Applications

The structural versatility of pyrimidine derivatives enables the inhibition of various enzymes, which is crucial for developing new therapeutic agents. For example, Asghari et al. (2016) synthesized new derivatives evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes, demonstrating the compound's potential to act as a scaffold for designing enzyme inhibitors with therapeutic applications (Asghari et al., 2016).

Nonlinear Optical (NLO) Materials

Pyrimidine derivatives also show potential in the field of nonlinear optics (NLO), which are crucial for optical computing and telecommunications. Hussain et al. (2020) explored the NLO properties of thiopyrimidine derivatives, revealing significant NLO activity that could be harnessed for optoelectronic applications, demonstrating the compound's versatility beyond biomedical applications (Hussain et al., 2020).

properties

IUPAC Name

4-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-(1-phenylethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-18-22(24(31)27-25(26-18)32-19(2)20-9-5-3-6-10-20)17-23(30)29-15-13-28(14-16-29)21-11-7-4-8-12-21/h3-12,19H,13-17H2,1-2H3,(H,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCDAXLRMNHDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC(C)C2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one

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